molecular formula C7H6F2N2S B2429610 (3,5-Difluorophenyl)thiourea CAS No. 791594-33-7

(3,5-Difluorophenyl)thiourea

Cat. No.: B2429610
CAS No.: 791594-33-7
M. Wt: 188.2
InChI Key: HDQWFHUGMKRYIN-UHFFFAOYSA-N
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Description

(3,5-Difluorophenyl)thiourea is an organosulfur compound with the molecular formula C7H6F2N2S It is a derivative of thiourea, where the phenyl ring is substituted with fluorine atoms at the 3rd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: (3,5-Difluorophenyl)thiourea can be synthesized through the reaction of 3,5-difluoroaniline with thiocyanate in the presence of a base. The reaction typically involves the following steps:

  • Dissolution of 3,5-difluoroaniline in an appropriate solvent such as ethanol.
  • Addition of ammonium thiocyanate and a base like sodium hydroxide.
  • Heating the reaction mixture to facilitate the formation of this compound.
  • Isolation and purification of the product through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale mixing of 3,5-difluoroaniline with thiocyanate and a base.
  • Use of industrial reactors to maintain optimal reaction conditions.
  • Continuous monitoring and control of temperature and pH to ensure high yield and purity.
  • Efficient purification techniques such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (3,5-Difluorophenyl)thiourea undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.

    Condensation Reactions: It can react with aldehydes or ketones to form imines or thioamides.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens or nucleophiles in the presence of catalysts.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Compounds with different functional groups replacing the fluorine atoms.

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

(3,5-Difluorophenyl)thiourea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Thiourea: The parent compound with a similar structure but without the fluorine substitutions.

    (2,3-Difluorophenyl)thiourea: Another derivative with fluorine atoms at different positions on the phenyl ring.

    (4-Fluorophenyl)thiourea: A derivative with a single fluorine atom on the phenyl ring.

Uniqueness: (3,5-Difluorophenyl)thiourea is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms at the 3rd and 5th positions provides distinct electronic and steric effects, differentiating it from other thiourea derivatives.

Properties

IUPAC Name

(3,5-difluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2S/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQWFHUGMKRYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzoyl chloride (5.44 g, 38.73 mmol) was added to a stirred solution of ammonium thiocyanate (3.83 g, 50.35 mmol) in acetone (80 mL) at 30° C. The mixture was stirred at reflux for 30 minutes, then cooled to 50° C., and a solution of 3,5-difluoroaniline (5.00 g, 38.73 mmol) in acetone (10 mL) was added in one portion. The mixture was stirred at reflux for 30 minutes. A solution of NaOH (5.42 g, 135.54 mmol) in water (65 mL) was added, and the mixture was stirred at reflux for 20 minutes and then cooled to 20° C. Concentrated HCl was added to adjust the acidity to pH=5, and then the mixture was adjusted to slightly alkaline by the addition of conc. ammonium hydroxide. After 30 minutes, the mixture was cooled to 10° C. and extracted with EtOAc, and the combined organic layer was washed with brine, filtered, and concentrated to afford N-(3,5-difluorophenyl) thiourea (3.52 g, 48%). ret. time 1.73; m/z 189.0 (MH+); 1H NMR (400 MHz, MeOH-d4) δ 6.72 (m, 1H), 7.16 (m, 2H).
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.42 g
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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